BenchChemオンラインストアへようこそ!

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine

Sigma-1 receptor binding affinity structure-activity relationship

Acquire 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine (CAS 955328-40-2), a selective sigma-1 receptor ligand with a Ki of 4.3 nM and >60-fold selectivity over sigma-2. This well-characterized compound serves as a critical benchmark for sigma-1-targeted drug discovery in pain, neuroprotection, and neuropsychiatric disorders. Avoid non-selective alternatives; use this affinity-optimized tool to generate reliable SAR data.

Molecular Formula C17H19N3OS
Molecular Weight 313.42
CAS No. 955328-40-2
Cat. No. B2744098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine
CAS955328-40-2
Molecular FormulaC17H19N3OS
Molecular Weight313.42
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)CN4CCOCC4
InChIInChI=1S/C17H19N3OS/c1-13-16(12-19-7-9-21-10-8-19)22-17-18-15(11-20(13)17)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
InChIKeyYAJIOIIMAFHVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine (CAS 955328-40-2): Chemical Class and Baseline Characterization for Procurement Decisions


4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine (CAS 955328-40-2) is a synthetic heterocyclic small molecule (molecular formula C17H19N3OS, molecular weight 313.42) belonging to the imidazo[2,1-b]thiazole class . This compound is explicitly disclosed as Example 18 within the Laboratorios del Dr. Esteve, S.A. patent family (EP2682395A1 / US9617281B2 / WO2014006130A1), which claims imidazo[2,1-b]thiazole derivatives having high affinity for sigma receptors, particularly the sigma-1 (σ1) receptor subtype [1]. Its structural signature includes a 3-methyl substituent on the imidazo[2,1-b]thiazole core, a 6-phenyl group, and a morpholinomethyl moiety attached at the 2-position. The compound is primarily of interest as a selective sigma-1 receptor ligand tool compound for neuroscience and pain research applications [2].

Why Generic Imidazo[2,1-b]thiazole Substitution Fails: Evidence of Structural Determinants Governing Sigma-1 Affinity and Selectivity in CAS 955328-40-2


Within the imidazo[2,1-b]thiazole chemical space disclosed in the Esteve patent family, small structural perturbations produce large quantitative shifts in sigma receptor binding that preclude indiscriminate substitution. The presence of a 3-methyl group on the imidazo[2,1-b]thiazole core is a critical determinant: compound 2b (identical scaffold but lacking the 3-methyl substituent) exhibits a Ki of 168 nM at σ1, whereas the 3-methyl-bearing target compound (Example 18) achieves a Ki of approximately 4.3 nM—a ~39-fold enhancement in affinity attributable to a single methyl group [1]. Similarly, the nature of the amine moiety attached via the methylene linker profoundly modulates both potency and selectivity: morpholine (Example 18), 4-methylpiperazine (compound 1q), and azepane (compound 1d) congeners all display different σ1 Ki values and σ1/σ2 selectivity ratios when tested under identical assay conditions [2]. These intra-class variations, which can exceed an order of magnitude, arise from subtle differences in the basic amine pKa, steric bulk, and linker regiochemistry—parameters that cannot be predicted or replicated by casual analog selection. Consequently, generic or 'in-class' substitution without reference to the specific substitution pattern documented for CAS 955328-40-2 carries a high risk of introducing compounds with substantially inferior sigma receptor binding profiles.

Quantitative Differentiation Evidence for 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine (CAS 955328-40-2): Head-to-Head Binding Data


Sigma-1 Receptor Affinity: 3-Methyl Substituent Confers ~39-Fold Enhancement Over Des-Methyl Analog 2b

The target compound (Example 18) bearing a 3-methyl group on the imidazo[2,1-b]thiazole core demonstrates a σ1 Ki of 4.3 nM in guinea pig brain membrane radioligand displacement assays using [3H]-(+)-pentazocine [1]. The closest structural comparator, compound 2b (identical 2-morpholinomethyl and 6-phenyl substitution pattern but lacking the 3-methyl group), exhibits a σ1 Ki of 168 nM under identical assay conditions as reported in the same patent specification [2]. This represents a quantified ~39-fold improvement in binding affinity conferred exclusively by the 3-methyl substituent.

Sigma-1 receptor binding affinity structure-activity relationship 3-methyl effect

Sigma-1 vs. Sigma-2 Subtype Selectivity: >60-Fold Selectivity Window Contrasts with Non-Selective Reference Ligand Haloperidol

The target compound demonstrates a σ2 Ki significantly higher than its σ1 Ki, yielding a σ1/σ2 selectivity ratio of >60-fold [1]. This selectivity profile is explicitly contrasted in the patent with haloperidol, a classical sigma receptor ligand referenced as having similar affinities for both sigma subtypes (i.e., non-selective) [2]. The patent further describes the compounds of the invention as having 'great affinity for sigma receptors, especially sigma-1 receptors' [3], indicating that the σ1-over-σ2 selectivity is a designed feature of the claimed chemotype rather than an incidental property.

Sigma-2 receptor subtype selectivity sigma-1/sigma-2 ratio haloperidol comparator

Amine Moiety SAR: Morpholine (Example 18) vs. 4-Methylpiperazine (1q) and Azepane (1d) Congeners Under Identical Assay Conditions

Within the same patent family, compounds differing only in the amine moiety attached via the methylene linker at the 2-position were tested under identical sigma-1 binding assay conditions. The morpholine-bearing target compound (Example 18, CAS 955328-40-2) shows a σ1 Ki of 4.3 nM [1]. The 4-methylpiperazine analog (compound 1q, identical scaffold but with N-methylpiperazine replacing morpholine) demonstrates a σ1 Ki of 56 nM, and the azepane analog (compound 1d) displays a σ1 Ki of 40 nM [2]. These data establish a rank order of σ1 affinity: morpholine (4.3 nM) > azepane (40 nM) > 4-methylpiperazine (56 nM), corresponding to a ~9–13-fold advantage for the morpholine-bearing target compound over the alternative amine congeners.

amine moiety SAR morpholine vs. piperazine binding affinity comparison intra-class differentiation

6-Phenyl vs. 6-Heteroaryl Substitution: Phenyl Group Optimizes Sigma-1 Affinity Relative to 4-Pyridyl Analog

The patent family discloses compounds with varying 6-position aryl/heteroaryl substituents while retaining the 2-morpholinomethyl moiety. The 6-phenyl-bearing target compound (Example 18) achieves a σ1 Ki of 4.3 nM [1]. A direct comparator with a 6-(pyridin-4-yl) substituent replacing the 6-phenyl group (compound 2c, 4-((6-(pyridin-4-yl)imidazo[2,1-b]thiazol-2-yl)methyl)morpholine) exhibits a substantially higher σ1 Ki based on SAR trends documented in the patent examples [2]. The preference for a lipophilic 6-phenyl substituent over a basic 6-heteroaryl group for optimal σ1 affinity is consistent with the lipophilic nature of the sigma-1 binding pocket. Additionally, a 6-(4-fluorophenyl) variant (compound 13) bearing an alternative amine shows a σ1 Ki of 210 nM [3], further demonstrating that the specific combination of 6-phenyl and 2-morpholinomethyl in CAS 955328-40-2 represents an affinity-optimized substitution pattern.

6-substituent SAR phenyl vs. pyridyl sigma-1 optimization heteroaryl comparison

Recommended Research and Procurement Application Scenarios for 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine (CAS 955328-40-2)


Selective Sigma-1 Receptor Pharmacological Tool for Neuroscience Research

Based on the demonstrated σ1 Ki of 4.3 nM and >60-fold selectivity over σ2 [1], CAS 955328-40-2 is suitable as a high-affinity, subtype-selective sigma-1 ligand for in vitro pharmacological studies. Its selectivity profile contrasts favorably with the non-selective reference ligand haloperidol, which binds σ1 and σ2 with similar affinity [2]. Researchers investigating sigma-1-mediated pathways in pain, neuroprotection, depression, anxiety, or cognition—the therapeutic indications explicitly claimed in the patent [3]—should prioritize this compound over non-selective alternatives to avoid confounding σ2-mediated effects.

Structure-Activity Relationship (SAR) Reference Standard for Imidazo[2,1-b]thiazole Sigma Ligand Optimization

CAS 955328-40-2 serves as a well-characterized benchmark within the imidazo[2,1-b]thiazole sigma ligand chemical space. With documented binding data for multiple close analogs (des-methyl compound 2b: Ki 168 nM; 4-methylpiperazine analog 1q: Ki 56 nM; azepane analog 1d: Ki 40 nM) [1][2], medicinal chemistry teams can use this compound as an affinity-optimized reference point when designing or procuring next-generation analogs. The quantitative SAR information available for this specific chemotype enables rational comparator selection in lead optimization programs targeting sigma receptors.

Pain and CNS Disorder Drug Discovery: Lead-Like Starting Point with Defined Selectivity

The Esteve patent family explicitly identifies sigma-1 receptor ligands within this chemotype as therapeutic candidates for pain (especially neuropathic pain and conditions involving allodynia/hyperalgesia), depression, anxiety, schizophrenia, and neurodegenerative diseases [1]. CAS 955328-40-2, as one of the most potent and selective examples within the patent's morphological sub-series, represents a logical procurement choice for academic or industrial laboratories initiating sigma-1-targeted drug discovery campaigns in these indication areas. Its well-defined binding profile reduces the experimental variables that would be introduced by less thoroughly characterized analogs.

In Vitro Pharmacological Profiling Panels Requiring Sigma-1 Selectivity

For contract research organizations (CROs) or pharmaceutical screening laboratories that maintain panels of characterized sigma receptor ligands for selectivity profiling of new chemical entities, CAS 955328-40-2 provides a sigma-1-selective reference compound with documented Ki values (σ1: 4.3 nM) and a selectivity window exceeding 60-fold over σ2 [1]. This contrasts with haloperidol, which is commonly used as a sigma receptor reference but lacks subtype selectivity [2]. Incorporating CAS 955328-40-2 into screening panels enables more precise interpretation of off-target sigma receptor engagement data.

Quote Request

Request a Quote for 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.